methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate
Description
Methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate is a heterocyclic compound featuring a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxido), a 4-methylpiperidine moiety linked via a carbonyl group, and a methyl benzoate ester at the 4-position.
Properties
IUPAC Name |
methyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16-11-13-24(14-12-16)22(26)21-15-25(18-9-7-17(8-10-18)23(27)30-2)19-5-3-4-6-20(19)31(21,28)29/h3-10,15-16H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFJJLLVXJCMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate, with CAS number 2059974-34-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The compound has the following chemical characteristics:
Case Study: Piperidine Derivatives
A study focused on piperidine derivatives showed that compounds with similar structures exhibited significant inhibition of viral entry. For example, compounds with an EC50 value of around 0.64 µM were reported to be effective against the Ebola virus . This suggests that this compound may also possess antiviral properties worth investigating.
Antimicrobial Activity
Compounds with benzothiazine structures have been noted for their antimicrobial properties. The presence of the benzothiazine core in this compound may contribute to its potential as an antimicrobial agent.
The mechanism by which compounds similar to this compound exert their biological effects often involves interaction with viral or bacterial enzymes or receptors. In particular:
- Inhibition of Viral Entry : Compounds may block viral entry by interacting with host cell receptors.
Toxicological Profile
While exploring the biological activity of any compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that derivatives containing similar functional groups exhibit varying levels of cytotoxicity. Further studies are needed to establish the safety and tolerability of this compound in vivo.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H30N2O4 |
| Molecular Weight | 326.43 g/mol |
| Standard Purity | 95% |
| Potential Biological Activities | Antiviral, Antimicrobial |
Comparison with Similar Compounds
Structural Analogues from Quinoline Derivatives ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) share the methyl benzoate ester and a carbonyl-linked heterocycle (piperazine-quinoline). Key differences include:
- Core Heterocycle: The target compound uses a benzothiazine sulfone, whereas C1–C7 employ a quinoline core. The sulfone group increases polarity and electronic effects compared to quinoline’s aromatic system .
- Linker : The target uses a 4-methylpiperidine linker, while C1–C7 use piperazine. Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics (e.g., membrane permeability) .
- Substituents: C1–C7 vary at the quinoline’s 2-position (e.g., halogens, methoxy), influencing electronic and steric properties. The target’s 4-methylpiperidine substituent may enhance lipophilicity relative to C1’s phenyl group .
Table 1: Structural and Physicochemical Comparison
Piperidine-Linked Benzoates in Therapeutics ()
Compounds from Preparation 14–16 (e.g., methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate, Prep 14) share the methyl benzoate and piperidine motifs but differ in:
- Functionalization: Prep 14 includes a phenoxyethyl group and an amide linkage, whereas the target compound has a benzothiazine sulfone. The sulfone group may confer higher metabolic stability compared to Prep 14’s ether and amide bonds .
- Bioactivity : Prep 14–16 target arthritis, suggesting anti-inflammatory applications. The benzothiazine sulfone in the target compound may align with CNS or antimicrobial targets, though specific data are unavailable .
Table 2: Pharmacological Potential Comparison
| Compound | Therapeutic Area | Structural Uniqueness | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Not specified | Benzothiazine sulfone | ~475 |
| Prep 14 () | Arthritis | Phenoxyethyl-piperidine-amide | 397 |
Pesticide-Related Benzoate Esters ()
Compounds like tribenuron-methyl and metsulfuron-methyl feature sulfonylurea or triazine groups attached to methyl benzoate. Contrasts include:
- Functional Groups : The target compound lacks sulfonylurea/triazine moieties critical for herbicidal activity. Its benzothiazine sulfone may instead modulate neurological targets .
- Polarity : Sulfonylureas (e.g., metsulfuron-methyl) are highly polar due to multiple heteroatoms, whereas the target compound’s polarity is intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
